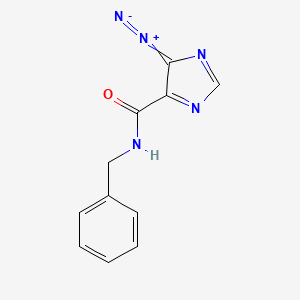
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Méthodes De Préparation
The synthesis of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves several steps. One common method includes the reaction of phenoxazine with diethylamine under specific conditions to introduce the diethylamino groups at the 3 and 7 positions. The carbonyl chloride group is then introduced through a subsequent reaction with phosgene or a similar reagent . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as crystallization and purification .
Analyse Des Réactions Chimiques
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in organic synthesis, aiding in the formation of complex molecules.
Mécanisme D'action
The mechanism of action of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer and antimalarial applications . The compound’s photoredox properties enable it to participate in electron transfer reactions, making it valuable in catalysis and material science .
Comparaison Avec Des Composés Similaires
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, used primarily as a dye and pigment.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Basic Blue 3: Another phenoxazine derivative with antimalarial activity.
What sets this compound apart is its unique combination of diethylamino and carbonyl chloride groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
83531-24-2 |
|---|---|
Formule moléculaire |
C21H26ClN3O2 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
3,7-bis(diethylamino)phenoxazine-10-carbonyl chloride |
InChI |
InChI=1S/C21H26ClN3O2/c1-5-23(6-2)15-9-11-17-19(13-15)27-20-14-16(24(7-3)8-4)10-12-18(20)25(17)21(22)26/h9-14H,5-8H2,1-4H3 |
Clé InChI |
IHYXFXBECOCKKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(CC)CC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)


![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)


![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)



